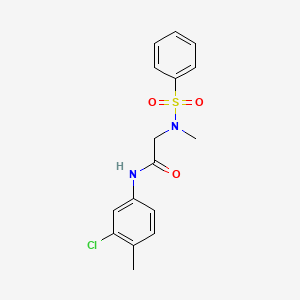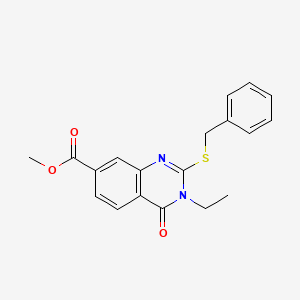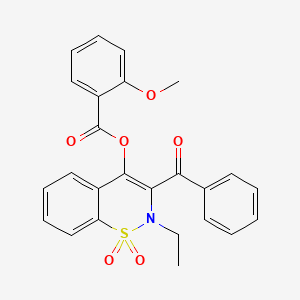![molecular formula C17H17BrN2O2S B3635113 3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3635113.png)
3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide
Overview
Description
3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide is an organic compound with the molecular formula C17H17BrN2O2S. This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethyl-N-phenylthiourea to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The carbamothioyl group can be hydrolyzed to form the corresponding amide and thiol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
3-chloro-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
3-bromo-N-[methyl(phenyl)carbamothioyl]-4-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group can influence its interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-3-20(13-7-5-4-6-8-13)17(23)19-16(21)12-9-10-15(22-2)14(18)11-12/h4-11H,3H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBTXHDMXVZRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3635034.png)
![4-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B3635035.png)
![ethyl 3-{4,8-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3635049.png)

![(2E,5Z)-3-methyl-2-(methylimino)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3635073.png)
![1'-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3635081.png)
![2-chloro-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3635085.png)

![{(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3635099.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3635106.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide](/img/structure/B3635126.png)
![N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3635137.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B3635144.png)
